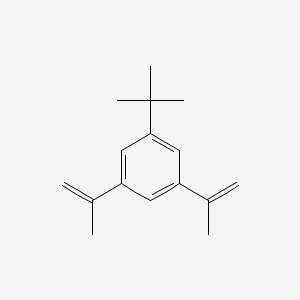![molecular formula C15H17N5 B14392975 N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-72-7](/img/structure/B14392975.png)
N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[3,4-b]pyrazine core with a butan-2-yl and phenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrazole derivatives with appropriate amines under specific reaction conditions. For instance, the preparation may involve the condensation of pyrazin-2-amine with substituted pyrazole derivatives, followed by cyclization using catalysts such as TiCl4 . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the pyrazine ring. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and catalysts such as palladium or platinum.
Scientific Research Applications
N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cellular signaling pathways involved in disease processes . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other pyrazine derivatives, such as:
Pyrazinamide: Used as an anti-tubercular agent, it has a different substitution pattern on the pyrazine ring.
Pyrrolopyrazine derivatives: These compounds exhibit similar biological activities but differ in their structural framework and specific substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87594-72-7 |
|---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-butan-2-yl-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C15H17N5/c1-3-11(2)18-14-10-16-15-13(19-14)9-17-20(15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
MBMVUQYYBBWBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
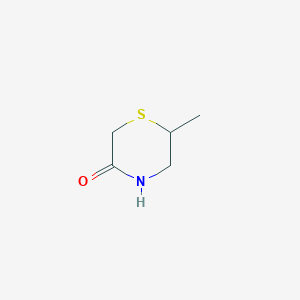
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

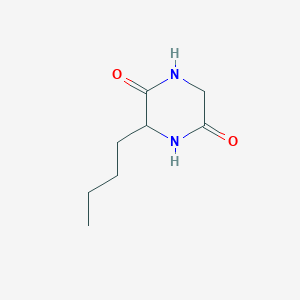
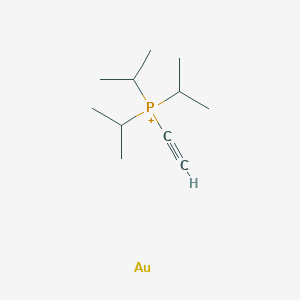
![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)

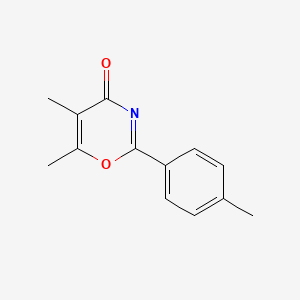
![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)
![3-[(Acetyloxy)methyl]bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B14392957.png)
![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)

